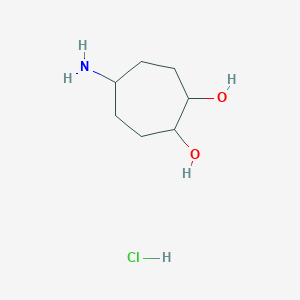

5-Aminocycloheptane-1,2-diol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C7H16ClNO2 |

|---|---|

Molekulargewicht |

181.66 g/mol |

IUPAC-Name |

5-aminocycloheptane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H |

InChI-Schlüssel |

ZNBVJIUUGVWIEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(CCC1N)O)O.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Aminocycloheptane 1,2 Diol Hydrochloride and Its Stereoisomers

Strategies for the Stereoselective Construction of the Cycloheptane (B1346806) Ring

The creation of the seven-membered carbocyclic framework with defined stereochemistry is the foundational step in the synthesis of 5-aminocycloheptane-1,2-diol and its stereoisomers. Key approaches to achieve this include ring expansion reactions, which transform more readily available smaller rings into the desired cycloheptane system, and cycloaddition reactions that build the seven-membered ring in a controlled manner.

Ring Expansion and Cyclization Approaches

Ring expansion methodologies offer a powerful means to access medium-sized rings, which are often difficult to synthesize through direct cyclization due to unfavorable enthalpic and entropic factors. wikipedia.orgnih.gov These strategies typically involve the rearrangement of a smaller, pre-existing ring system, such as a cyclopentane (B165970) or cyclohexane (B81311) derivative, to the larger cycloheptane core.

One common strategy is the [5+2] annulation, which can involve the reaction of a five-membered ring precursor with a two-carbon unit. For instance, a cyclopentanone (B42830) can be converted to its silyl (B83357) enol ether, which can then undergo a [2+2] cycloaddition with dichloroketene. The resulting dichlorocyclobutanone can be subjected to a zinc-mediated retro-aldol reaction to afford a cycloheptane-1,3-dione, a versatile intermediate for further functionalization. researchgate.net

Another powerful approach is the intramolecular pinacol (B44631) coupling reaction, which can be employed to form the cycloheptane ring from a linear precursor. This method has been successfully used in the synthesis of densely hydroxylated cycloheptane amino acids, demonstrating its utility in creating complex, functionalized seven-membered rings with high diastereocontrol. blogspot.com

Intramolecular cyclization reactions, while challenging for seven-membered rings, can be facilitated by pre-organizing the linear precursor to favor the desired cyclization pathway. Ring-closing metathesis (RCM) has emerged as a robust method for the formation of various ring sizes, including cycloheptenes, which can then be further functionalized. nih.gov

The following table summarizes representative ring expansion and cyclization strategies for the formation of cycloheptane derivatives:

| Methodology | Starting Material | Key Transformation | Product Type | Typical Yields | Diastereoselectivity |

| [2+2] Cycloaddition/Ring Expansion | Cyclopentanone derivative | Dichloroketene cycloaddition followed by retro-aldol | Cycloheptane-1,3-dione | Moderate to Good | N/A |

| Intramolecular Pinacol Coupling | Linear dialdehyde | Reductive coupling of two carbonyl groups | Densely hydroxylated cycloheptane | 15-37% (multi-step) | High |

| Ring-Closing Metathesis (RCM) | Acyclic diene | Ruthenium-catalyzed olefin metathesis | Cycloheptene (B1346976) derivative | High | N/A |

Asymmetric Cycloaddition Reactions in Cycloheptane Formation

Asymmetric cycloaddition reactions provide a direct and efficient route to enantiomerically enriched carbocycles, including cycloheptane derivatives. nih.govwikipedia.orgnih.govsoton.ac.ukmdpi.comrsc.orgyale.edu These reactions involve the concerted or stepwise formation of multiple carbon-carbon bonds, often with excellent control over the stereochemical outcome.

One of the most powerful strategies is the [4+3] cycloaddition, which can rapidly generate a seven-membered ring. This can be achieved through the reaction of a 1,3-diene with an allyl cation equivalent. The use of chiral catalysts can render this process enantioselective, providing a direct entry to chiral cycloheptene frameworks.

Furthermore, organocatalytic cascade reactions have been developed for the one-pot synthesis of complex cycloheptane derivatives with high stereocontrol. wikipedia.orgsoton.ac.uk For example, a chiral amine catalyst can initiate a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) reaction, to construct the seven-membered ring and install multiple stereocenters in a single operation with excellent diastereoselectivity and enantioselectivity. wikipedia.orgsoton.ac.uk

The following table provides an overview of asymmetric cycloaddition strategies applicable to cycloheptane synthesis:

| Cycloaddition Type | Reactants | Catalyst/Promoter | Key Features | Typical Enantioselectivity (ee) |

| [4+3] Cycloaddition | 1,3-Diene and Allyl Cation Equivalent | Chiral Lewis Acid or Organocatalyst | Rapid construction of the seven-membered ring | Good to Excellent |

| Organocatalytic Cascade | α,β-Unsaturated Aldehyde and a suitable reaction partner | Chiral Amine (e.g., prolinol derivatives) | Formation of multiple bonds and stereocenters in one pot | 98% to >99% |

Enantioselective and Diastereoselective Introduction of Amino and Hydroxyl Functionalities

Once the cycloheptane scaffold is established, the next critical phase is the introduction of the amino and hydroxyl groups at the C-5, C-1, and C-2 positions with precise stereochemical control. Several powerful asymmetric methodologies are available for this purpose.

Asymmetric Dihydroxylation and Aminohydroxylation Protocols

Asymmetric dihydroxylation (AD) and asymmetric aminohydroxylation (AA) are premier methods for the direct installation of vicinal diol and amino alcohol functionalities onto an olefin, respectively. These reactions, pioneered by Sharpless, typically employ osmium tetroxide as a catalyst in conjunction with a chiral ligand, most commonly derived from cinchona alkaloids. beilstein-journals.orgmdpi.com

For the synthesis of a 5-aminocycloheptane-1,2-diol, a cycloheptene precursor bearing an amino group (or a precursor) at the C-5 position would be a suitable substrate. Asymmetric dihydroxylation of the double bond would then introduce the two hydroxyl groups in a syn fashion with high enantioselectivity. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates which face of the alkene is hydroxylated, allowing access to both enantiomeric series of the diol.

Similarly, asymmetric aminohydroxylation allows for the simultaneous introduction of an amino and a hydroxyl group across a double bond in a syn arrangement. nih.gov This could be envisioned on a cycloheptene precursor to directly install the 1-amino-2-hydroxyl moiety, or a related transformation on a diene system. The regioselectivity of the aminohydroxylation can be influenced by the substrate and the nitrogen source used. mdpi.com

The table below summarizes the key features of these reactions:

| Reaction | Substrate | Reagents | Stereochemical Outcome | Typical Enantioselectivity (ee) |

| Asymmetric Dihydroxylation (AD) | Alkene | OsO₄ (cat.), Chiral Ligand, Co-oxidant | syn-Diol | High to Excellent (>95%) |

| Asymmetric Aminohydroxylation (AA) | Alkene | OsO₄ (cat.), Chiral Ligand, Nitrogen Source | syn-Amino alcohol | High to Excellent (>90%) |

Chiral Auxiliary-Mediated and Asymmetric Catalysis in Aminodiol Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. researchgate.netnih.govresearchgate.netbeilstein-journals.orgrsc.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of 5-aminocycloheptane-1,2-diol synthesis, a chiral auxiliary could be appended to a cycloheptane intermediate to direct the diastereoselective introduction of the amino and hydroxyl groups. For example, an Evans oxazolidinone auxiliary could be used to control an aldol reaction to set the stereochemistry of the hydroxyl groups, or a sulfinamide auxiliary could be used to direct the addition of a nucleophile to an imine to establish the stereocenter of the amino group. nih.govbeilstein-journals.org

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. wikipedia.orgsoton.ac.uk For instance, a chiral Lewis acid catalyst could be used to activate a cycloheptene precursor towards a diastereoselective epoxidation, followed by regioselective ring-opening with an azide (B81097) nucleophile to install the amino and hydroxyl groups. Subsequent reduction of the azide would yield the desired aminodiol.

Exploitation of Pre-existing Chiral Pools

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. blogspot.comrsc.orgbeilstein-archives.org These compounds can serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent chirality can be transferred to the target molecule.

For the synthesis of a stereoisomer of 5-aminocycloheptane-1,2-diol, a suitable chiral starting material could be a carbohydrate or an amino acid. For example, a derivative of D-glucose or another sugar could be elaborated through a series of reactions, including ring-closing metathesis or other cyclization strategies, to form the functionalized cycloheptane ring. rsc.org The pre-existing stereocenters in the starting material would guide the stereochemical outcome of subsequent transformations, ultimately leading to the desired aminocycloheptanediol stereoisomer. This approach avoids the need for a de novo asymmetric synthesis of the cycloheptane core.

Protecting Group Strategies for Multifunctional Cycloheptane Diols

The synthesis of complex molecules bearing multiple reactive functional groups, such as the amino and hydroxyl moieties in 5-aminocycloheptane-1,2-diol, hinges on an effective protecting group strategy. bham.ac.uk The primary challenge lies in the selective masking and unmasking of these groups to allow for chemical transformations at specific sites without unintended side reactions. weebly.com An ideal strategy employs orthogonal protecting groups, which can be removed under distinct conditions without affecting others present in the molecule. bham.ac.uknih.govuchicago.edu

For a trifunctional molecule like an aminocycloheptane diol, a minimum of two, and potentially three, orthogonal protecting groups are necessary for full synthetic flexibility. The amino group, a nucleophilic and basic center, is commonly protected as a carbamate. Widely used examples include the tert-butoxycarbonyl (Boc) group, which is labile to strong acids (e.g., trifluoroacetic acid, TFA), the benzyloxycarbonyl (Cbz or Z) group, typically removed by catalytic hydrogenolysis, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by bases like piperidine. iris-biotech.de

The vicinal diol functionality offers a unique opportunity for protection. It can be masked simultaneously by forming a cyclic acetal (B89532) or ketal, such as an isopropylidene acetal (from acetone) or a benzylidene acetal (from benzaldehyde). bham.ac.ukresearchgate.net These are generally stable to a wide range of conditions but are readily cleaved under aqueous acidic conditions. weebly.com This acid lability makes them orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, forming a robust protective scheme.

Alternatively, the hydroxyl groups can be protected individually, for instance, as silyl ethers (e.g., TBDMS, TIPS). jocpr.com Silyl ethers are typically removed by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). An orthogonal strategy could therefore involve a Cbz-protected amine (removed by H₂/Pd), a TBDMS-protected primary alcohol (removed by TBAF), and an isopropylidene-protected diol (removed by H₃O⁺). The choice of strategy is dictated by the planned synthetic route and the required sequence of reactions. jocpr.com

| Functional Group | Protecting Group (Abbreviation) | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc, Silyl Ethers |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Acetal/Ketal | |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Boc, Cbz, Acetal/Ketal | |

| 1,2-Diol (-OH, -OH) | Isopropylidene Acetal | Aqueous Acid (e.g., H₃O⁺) | Cbz, Fmoc, Silyl Ethers |

| Silyl Ethers (e.g., TBDMS) | Fluoride Ion (e.g., TBAF) | Boc, Cbz, Fmoc |

Convergent Synthesis of Substituted 5-Aminocycloheptane-1,2-diol Derivatives

A powerful method for constructing the seven-membered cycloheptene ring is Ring-Closing Metathesis (RCM). researchgate.netnih.gov This strategy would begin with the synthesis of a linear diene precursor. For instance, two smaller, functionalized fragments could be joined via a Wittig reaction or Grignard addition to create the necessary acyclic diene. This diene, upon treatment with a ruthenium catalyst (e.g., Grubbs' catalyst), would undergo RCM to form the cycloheptene ring.

Once the cycloheptene core is established, the required functionalities can be installed stereoselectively. The vicinal diol can be introduced via asymmetric dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation), which uses a catalytic amount of osmium tetroxide and a chiral ligand to control the stereochemistry. wikipedia.org The amino and hydroxyl groups can be installed simultaneously and stereoselectively using the Sharpless Asymmetric Aminohydroxylation (SAA), which reacts an alkene with an amine source and an oxidant in the presence of an osmium catalyst and a chiral ligand. rsc.org

The "convergent" aspect is highlighted when a complex or variable side-chain is introduced. For example, a cycloheptene precursor bearing a reactive handle (like a boronic ester or a halide) could be synthesized. This core fragment could then be coupled with a diverse range of substituents using modern cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the rapid generation of a library of substituted aminocycloheptane diol derivatives from a common intermediate.

Development of Scalable and Sustainable Synthetic Routes

Transitioning a synthetic route from laboratory-scale research to large-scale industrial production necessitates a focus on scalability, safety, cost-effectiveness, and sustainability—the core principles of "green chemistry". nih.gov For the synthesis of 5-aminocycloheptane-1,2-diol hydrochloride, several key transformations can be optimized for a more sustainable process.

Dihydroxylation: The classical method for syn-dihydroxylation uses stoichiometric amounts of osmium tetroxide (OsO₄), which is highly toxic and expensive. wikipedia.org Sustainable alternatives that are more suitable for large-scale production include the Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ that is regenerated by a co-oxidant like N-Methylmorpholine N-oxide (NMO). wikipedia.org Another approach is to use potassium permanganate (B83412) (KMnO₄) under carefully controlled, mild conditions to prevent over-oxidation. wikipedia.orgorganic-chemistry.org More recently, metal-free methods using reagents like malonoyl peroxides and electrochemical strategies using water as the hydroxyl source have been developed, offering greener alternatives. organic-chemistry.orgresearchgate.net

Amination: The introduction of the amino group can also be achieved through more sustainable methods. The "hydrogen borrowing" or "transfer hydrogenation" methodology allows for the direct amination of alcohols, using a catalyst to temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine source. The only byproduct of this process is water, making it highly atom-economical. mdpi.com Asymmetric synthesis of amines can be achieved using chiral reagents like tert-butanesulfinamide, which has been successfully employed on metric-ton scales in industrial settings. yale.edu

Process Technology: Beyond individual reactions, modern process technologies can dramatically improve sustainability. The use of continuous-flow chemistry, where reagents are mixed in flowing streams through a reactor, offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and often leads to higher yields and purity. nih.gov Replacing hazardous organic solvents with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), and employing heterogeneous or recyclable catalysts further contribute to a more sustainable manufacturing process. nih.gov

| Transformation | Traditional Method | Scalable/Sustainable Alternative |

|---|---|---|

| syn-Dihydroxylation | Stoichiometric Osmium Tetroxide (OsO₄) | Catalytic OsO₄/NMO (Upjohn); Controlled KMnO₄; Metal-free peroxides; Electrochemical methods |

| Amination | Reductive amination of ketones (requires separate oxidation step and stoichiometric reductant) | Hydrogen Borrowing/Transfer Hydrogenation from alcohols (catalytic, water byproduct) |

| Solvent Usage | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., 2-MeTHF), Ethers (e.g., CPME), Water |

| Process Mode | Batch production | Continuous-flow chemistry for improved safety, control, and scalability |

Advanced Structural Characterization and Stereochemical Elucidation of 5 Aminocycloheptane 1,2 Diol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed studies containing high-resolution ¹H NMR, ¹³C NMR, or advanced 2D NMR data for 5-Aminocycloheptane-1,2-diol hydrochloride could be located. Therefore, a detailed analysis of its stereochemical and regiochemical purity, conformational analysis in solution, and the spatial relationships of its atoms through techniques like NOESY or ROESY cannot be conducted.

Assignment of Stereochemical and Regiochemical Purity

Information regarding the assignment of stereochemical and regiochemical purity through NMR is currently unavailable.

Detailed Conformational Analysis in Solution

A detailed conformational analysis based on experimental NMR data has not been published.

Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Spatial Relationships

There are no available NOESY or ROESY spectra to determine the through-space correlations and spatial relationships of the protons in the molecule.

Single Crystal X-ray Diffraction (XRD) Analysis

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Such an analysis would be necessary to definitively determine the molecule's three-dimensional structure in the solid state.

Determination of Absolute Configuration

Without XRD data, the absolute configuration of the chiral centers in this compound cannot be experimentally confirmed.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

An analysis of the intermolecular interactions, such as hydrogen bonding, and the crystal packing motifs is not possible without the relevant crystallographic information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the local chemical environment of functional groups within a molecule. For this compound, these methods are instrumental in confirming the presence of key functionalities and probing the intermolecular and intramolecular interactions.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds. The protonation of the amino group to form the ammonium (B1175870) salt significantly influences the N-H stretching and bending vibrations.

Key predicted IR absorption bands are detailed in the table below. The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups. The N-H stretching vibrations of the ammonium group are expected to appear as a broad band overlapping with the O-H stretch, typically in the 3200-2800 cm⁻¹ region. The C-H stretching of the cycloheptane (B1346806) ring will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500-3200 | Strong, Broad |

| N-H (Ammonium) | Stretching | 3200-2800 | Medium, Broad |

| C-H (Cycloheptane) | Stretching | 2950-2850 | Strong |

| N-H (Ammonium) | Bending (Asymmetric) | 1620-1550 | Medium |

| N-H (Ammonium) | Bending (Symmetric) | 1550-1480 | Medium |

| C-H (Cycloheptane) | Bending | 1470-1440 | Medium |

| C-O (Alcohol) | Stretching | 1100-1000 | Strong |

| C-N (Amine Salt) | Stretching | 1220-1100 | Medium-Weak |

Note: The predicted values are based on typical ranges for the respective functional groups and may vary based on the specific stereochemistry and solid-state packing of the compound.

Raman Spectroscopy:

Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information to IR spectroscopy. The C-C stretching and skeletal vibrations of the cycloheptane ring are expected to be prominent in the Raman spectrum. Due to the presence of the polar hydroxyl and ammonium groups, Raman scattering from these functionalities might be weaker compared to the hydrocarbon backbone. The study of amino alcohols by Raman spectroscopy has shown that intramolecular hydrogen bonding can be investigated through shifts in the O-H stretching frequency. arxiv.org

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H (Cycloheptane) | Stretching | 2950-2850 | Strong |

| C-C (Ring) | Skeletal Vibrations | 1000-800 | Medium-Strong |

| C-N (Amine Salt) | Stretching | 1220-1100 | Weak |

| C-O (Alcohol) | Stretching | 1100-1000 | Medium |

Note: Raman intensities are highly dependent on the change in polarizability during the vibration.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, HRMS can confirm the molecular formula and aid in the structural elucidation through the analysis of fragmentation patterns.

The expected exact mass of the protonated molecule [M+H]⁺ (the free amine) can be calculated and compared with the experimental value to confirm the elemental composition with high confidence.

Predicted HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 |

Note: M refers to the neutral free base, 5-Aminocycloheptane-1,2-diol.

Fragmentation Analysis:

The fragmentation of the parent ion in the mass spectrometer provides valuable structural information. For 5-Aminocycloheptane-1,2-diol, characteristic fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). Cleavage of the cycloheptane ring can also occur. The fragmentation of amines often involves alpha-cleavage, leading to the formation of resonance-stabilized carbocations. Similarly, alcohols can undergo dehydration and cleavage adjacent to the hydroxyl group.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Structural Implication |

| 146.1176 | H₂O | 128.1070 | Loss of a hydroxyl group |

| 146.1176 | NH₃ | 129.1118 | Loss of the amino group |

| 146.1176 | 2H₂O | 110.0964 | Loss of both hydroxyl groups |

| 128.1070 | H₂O | 110.0964 | Sequential loss of hydroxyls |

| 129.1118 | H₂O | 111.1012 | Loss of amino and one hydroxyl |

Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and collision energy used.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Chiral Assessment

Chiroptical techniques are essential for the stereochemical elucidation of chiral molecules like this compound, which contains multiple stereocenters. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD):

ORD measures the change in optical rotation as a function of wavelength. wikipedia.orgslideshare.net The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can provide information about the absolute configuration of the molecule. libretexts.orgscispace.com For this compound, the chromophores are the non-bonding electrons of the oxygen and nitrogen atoms. These n → σ* transitions occur at low wavelengths, making the measurement of the full Cotton effect challenging. However, the plain curve (the portion of the curve away from the absorption maximum) can still be used for comparative analysis with structurally related compounds.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light. encyclopedia.pub It is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.net The ECD spectrum is typically presented as a plot of molar ellipticity ([θ]) or differential molar absorptivity (Δε) versus wavelength. Each stereoisomer of 5-Aminocycloheptane-1,2-diol will have a unique ECD spectrum, with enantiomers exhibiting mirror-image spectra.

Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are commonly employed to predict the ECD spectra of different possible stereoisomers. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the compound can be assigned with a high degree of confidence.

| Spectroscopic Technique | Information Obtained | Predicted Spectral Features |

| Optical Rotatory Dispersion (ORD) | Absolute configuration, Conformational analysis | Plain curve with increasing rotation at shorter wavelengths. Potential for a Cotton effect at very short wavelengths (<220 nm). |

| Electronic Circular Dichroism (ECD) | Absolute configuration, Solution conformation | Specific positive and/or negative Cotton effects in the far-UV region corresponding to n → σ* transitions of the amine and alcohol functionalities. |

Mechanistic Investigations of Chemical Transformations Involving the 5 Aminocycloheptane 1,2 Diol Moiety

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of the 5-aminocycloheptane-1,2-diol moiety is primarily dictated by the interplay of its three functional groups: the secondary amine and the two hydroxyl groups, all constrained within a flexible seven-membered ring.

Acid-Catalyzed Reactions:

In the presence of a strong acid, the hydroxyl and amino groups of 5-aminocycloheptane-1,2-diol are susceptible to protonation. Protonation of a hydroxyl group transforms it into a good leaving group (water), which can lead to the formation of a carbocationic intermediate. Given the 1,2-diol arrangement, a classic Pinacol (B44631) rearrangement is a plausible transformation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The proposed mechanism for an acid-catalyzed rearrangement would likely proceed as follows:

Protonation of one of the hydroxyl groups.

Departure of a water molecule to form a secondary carbocation.

A 1,2-hydride or 1,2-alkyl shift to a more stable carbocation. The stability of the carbocation would be influenced by the cycloheptane (B1346806) ring's conformation.

Deprotonation to yield a rearranged product, such as a ketone or an aldehyde.

The amino group, being basic, will also be protonated in acidic conditions, forming an ammonium (B1175870) salt. This protonation would deactivate the nitrogen's nucleophilicity and could influence the regioselectivity of the rearrangement by exerting an inductive effect.

Base-Catalyzed Reactions:

Under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides. These alkoxides can act as internal nucleophiles. For instance, if a suitable leaving group were present on the cycloheptane ring, an intramolecular Williamson ether synthesis could occur, leading to the formation of a bicyclic ether.

The amino group's reactivity under basic conditions is generally subdued unless it is deprotonated to form an amide anion, which would require a very strong base. More commonly, the neutral amine can act as a nucleophile.

A potential base-catalyzed reaction is the intramolecular cyclization, where the amino group attacks an electrophilic center on the same molecule. However, in the absence of other reactive sites, the primary role of a base would be to deprotonate the hydroxyl groups.

Radical reactions involving aminodiols can be initiated through various means, including photoredox catalysis or the use of radical initiators. The presence of both amino and hydroxyl functionalities offers multiple sites for radical formation.

A plausible radical-mediated pathway could involve a 1,5-hydrogen atom transfer (HAT). nih.govresearchgate.net In this scenario, a nitrogen-centered radical, formed by oxidation of the amino group, could abstract a hydrogen atom from a carbon atom within the cycloheptane ring, leading to a carbon-centered radical. This new radical could then undergo further reactions, such as addition to an external radical scavenger or intramolecular cyclization.

The general steps for a radical-mediated C-H amination could be:

Formation of a nitrogen-centered radical from the amino group.

Intramolecular 1,5-hydrogen atom transfer from a C-H bond to the nitrogen radical, generating a carbon-centered radical.

Radical trapping or further rearrangement of the carbon-centered radical.

The regioselectivity of the HAT process would be influenced by the bond dissociation energies of the C-H bonds and the conformational flexibility of the cycloheptane ring.

Stereoselectivity and Diastereoselectivity in Reactions of the Chemical Compound

Reactions involving the 5-aminocycloheptane-1,2-diol moiety are expected to exhibit significant stereoselectivity and diastereoselectivity due to the chiral centers present and the conformational constraints of the seven-membered ring.

In acid-catalyzed rearrangements, the stereochemistry of the migrating group relative to the leaving group can be crucial. For instance, in a pinacol-type rearrangement, the migrating group is often anti-periplanar to the leaving group. wikipedia.org The flexible nature of the cycloheptane ring allows it to adopt various conformations, some of which may preferentially place a specific group in the anti-periplanar position, thus dictating the stereochemical outcome of the reaction.

In radical reactions, the stereochemistry of the newly formed stereocenter is often determined by the facial selectivity of the radical trapping step. The cycloheptane ring conformation would play a key role in directing the approach of the trapping agent.

Kinetic Studies of Reactivity and Reaction Rate Determinants

While specific kinetic data for 5-aminocycloheptane-1,2-diol hydrochloride is not available, general principles can be applied. The rates of the reactions discussed would be influenced by several factors:

Temperature: Higher temperatures would generally increase the reaction rates for both acid- and base-catalyzed and radical-mediated processes.

Concentration of Catalysts: The rate of acid- or base-catalyzed reactions would be dependent on the concentration of the acid or base.

Solvent: The polarity of the solvent can significantly affect reaction rates, particularly for reactions involving charged intermediates like carbocations or alkoxides.

Neighboring Group Participation: The amino group at the 5-position could potentially participate in reactions at the 1- and 2-positions through neighboring group participation (NGP). smartstartinstitute.comwikipedia.org NGP can lead to significant rate enhancements and retention of stereochemistry. The nitrogen's lone pair could stabilize a developing positive charge at a nearby carbon through space, forming a bicyclic intermediate. This would require a specific conformation of the cycloheptane ring to bring the amino group in proximity to the reaction center.

A hypothetical kinetic study of an acid-catalyzed rearrangement might reveal a rate law that is first order in both the aminodiol and the acid catalyst.

Role of the Cycloheptane Ring Conformation in Chemical Reactivity

The cycloheptane ring is known for its conformational flexibility, with several low-energy conformations such as the twist-chair and twist-boat. acs.orgmsu.edu The specific conformation adopted by this compound will have a profound impact on its reactivity.

The relative orientation of the amino and diol substituents will vary between different conformations. For a reaction to occur, the molecule may need to adopt a higher-energy conformation where the reacting groups are in the correct spatial arrangement. For example, for neighboring group participation by the amino group, a conformation that brings the nitrogen atom close to the carbocationic center would be required.

The table below summarizes the key low-energy conformations of cycloheptane and their general features, which would be modified by the presence of substituents.

| Conformation | Symmetry | Relative Energy (kcal/mol) | Key Features |

| Twist-Chair | C2 | 0 | Most stable conformation |

| Chair | Cs | 1.4 | Higher in energy than twist-chair |

| Twist-Boat | C2 | 2.1 | A local minimum |

| Boat | Cs | 2.7 | Higher in energy than twist-boat |

Data for unsubstituted cycloheptane.

The substituents in 5-aminocycloheptane-1,2-diol will influence the relative energies of these conformations, with the most stable conformer likely placing the bulky substituents in pseudo-equatorial positions to minimize steric strain. The reactivity of a particular conformer will depend on the accessibility of the reacting orbitals and the steric hindrance around the reaction center.

Mechanistic Parallels with Other Cyclic Aminodiols

The study of other cyclic aminodiols, particularly those with five- and six-membered rings, provides a framework for understanding the potential reactivity of the 5-aminocycloheptane-1,2-diol moiety.

Cyclohexane (B81311) Aminodiols: The rigid chair conformation of cyclohexane derivatives often leads to highly predictable stereochemical outcomes. For example, the requirement for an anti-periplanar arrangement of the leaving group and a neighboring hydrogen in E2 eliminations is well-established. libretexts.org While the cycloheptane ring is more flexible, similar stereoelectronic requirements are expected to play a role.

Cyclopentane (B165970) Aminodiols: The envelope and half-chair conformations of cyclopentane are more flexible than cyclohexane's chair but less so than cycloheptane's conformers. Studies on cyclopentane systems have also highlighted the importance of stereochemistry in directing reaction pathways.

Azabicyclic Systems: Neighboring group participation by the amino group in 5-aminocycloheptane-1,2-diol would lead to the transient formation of an azabicyclic intermediate. The stability and reactivity of such intermediates can be inferred from studies on related azabicyclic compounds.

In general, the principles of carbocation stability, stereoelectronic control, and conformational analysis that govern the reactivity of smaller cyclic aminodiols are expected to apply to the 5-aminocycloheptane-1,2-diol system, with the added complexity of the more flexible seven-membered ring.

Applications of 5 Aminocycloheptane 1,2 Diol Hydrochloride in Advanced Chemical Research

As Chiral Building Blocks in Complex Molecule Synthesis

The distinct stereochemical arrangement of the functional groups on the flexible cycloheptane (B1346806) scaffold makes 5-Aminocycloheptane-1,2-diol hydrochloride a valuable precursor for a variety of complex chemical structures.

Precursors for Polycyclic and Heterocyclic Systems

The amino and diol functionalities of this compound can be strategically employed in annulation reactions to construct fused or bridged polycyclic systems. For instance, intramolecular cyclization reactions involving the amine and a suitably activated hydroxyl group could lead to the formation of bicyclic compounds. Furthermore, the diol moiety can be converted into an epoxide, which can then undergo intramolecular ring-opening by the amine to yield bicyclic amino alcohols. The versatility of this scaffold allows for the potential synthesis of a diverse range of polycyclic and heterocyclic systems, as illustrated in the table below.

| Starting Material | Reaction Type | Potential Product Class | Key Features |

| 5-Aminocycloheptane-1,2-diol | Intramolecular Cyclization | Bicyclic Aminoethers | Fused or bridged ring systems |

| 5-Aminocycloheptane-1,2-diol | Epoxidation followed by intramolecular ring-opening | Bicyclic Amino Alcohols | Stereocontrolled synthesis |

| 5-Aminocycloheptane-1,2-diol | Condensation with dicarbonyl compounds | Fused Heterocycles (e.g., pyrazines, diazepines) | Introduction of aromaticity |

Scaffold for Constrained Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. Cyclic amino acids and aminocyclitols are valuable scaffolds for creating constrained peptidomimetics. The seven-membered ring of 5-Aminocycloheptane-1,2-diol would provide a unique and more flexible scaffold compared to the more commonly used five- and six-membered rings. nih.gov This flexibility could allow for the precise positioning of appended functional groups to mimic the secondary structures of peptides, such as turns and loops. The incorporation of this scaffold could lead to novel peptidomimetics with tailored biological activities. escholarship.orgnih.gov

Development of Chiral Catalysts and Ligands

The chiral nature of this compound makes it an attractive starting material for the synthesis of new chiral ligands for asymmetric catalysis.

Design and Synthesis of 5-Aminocycloheptane-1,2-diol-Derived Ligands for Asymmetric Catalysis

The amino and diol groups of this compound can be readily modified to generate a variety of chiral ligands. For example, condensation of the amino group with salicylaldehydes can produce chiral Schiff base ligands. The diol can be converted into a cyclic sulfite (B76179) or phosphite, or it can be used to chelate to a metal center. The seven-membered ring is expected to create a unique chiral pocket around a coordinated metal, potentially leading to high levels of enantioselectivity in catalytic reactions. The development of chiral ligands from seven-membered rings is an active area of research. acs.org

| Ligand Type | Synthesis from 5-Aminocycloheptane-1,2-diol | Potential Metal Coordination | Target Asymmetric Reactions |

| Schiff Base Ligands | Condensation of the amino group with substituted salicylaldehydes | Transition metals (e.g., Cu, Mn, V) | Asymmetric oxidation, cyclopropanation |

| Phosphoramidite Ligands | Reaction of the diol with phosphorus trichloride (B1173362) followed by an amine | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation |

| Bidentate Amino Alcohol Ligands | Direct use of the parent compound | Titanium, Zinc, Boron | Asymmetric additions to carbonyls |

Exploration in Enantioselective Organic Transformations (e.g., Desymmetrization)

Chiral ligands derived from 5-Aminocycloheptane-1,2-diol could be employed in a range of enantioselective organic transformations. One promising area is the desymmetrization of prochiral molecules. For example, a chiral catalyst bearing a ligand derived from this aminocyclitol could be used for the enantioselective acylation or silylation of a meso-diol, leading to a chiral mono-protected diol. oup.comelsevierpure.com The unique stereoelectronic properties of the cycloheptane-based ligand could offer advantages in terms of reactivity and selectivity over existing catalytic systems. The development of Brønsted-acid-catalyzed enantioselective desymmetrization of diols to access chiral β-amino alcohol derivatives is a related area of interest. acs.orgnih.gov

Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Advanced Chemical Applications

A thorough review of available scientific literature and patent databases reveals a significant scarcity of specific research focused on the applications of this compound in the fields of supramolecular chemistry, molecular recognition, and material science. While the molecular structure of this compound, featuring a seven-membered carbocyclic ring functionalized with both amino and vicinal diol groups, suggests potential utility in these advanced research areas, there is a conspicuous absence of published studies detailing such applications. Consequently, a comprehensive and scientifically accurate article on this specific topic, as per the requested outline, cannot be generated at this time.

The fundamental principles of supramolecular chemistry and material science allow for theoretical postulation of the compound's behavior. The presence of hydrogen bond donors (-OH, -NH3+) and acceptors (-OH) would logically enable its participation in the formation of intricate hydrogen-bonding networks and self-assembling systems. Similarly, the aminodiol framework could theoretically engage in host-guest interactions, with the cycloheptane ring providing a distinct conformational scaffold. In polymer and material science, the amine and hydroxyl functionalities present reactive sites for polymerization or cross-linking, suggesting its potential as a monomer or a modifier for advanced organic materials.

However, without specific experimental data, any discussion of its role in these areas would be purely speculative. The precise stereochemistry of the diol and amine groups on the flexible cycloheptane ring would critically influence its self-assembly behavior, molecular recognition capabilities, and the properties of any resulting polymers. Detailed research findings, including association constants, crystallographic data of supramolecular assemblies, characterization of polymers, and performance of derived materials, are necessary to substantiate any claims of its applications.

The current body of scientific literature does not provide this necessary information for this compound. Research in these advanced fields has extensively covered analogous compounds with five- or six-membered rings, such as aminocyclopentane and aminocyclohexane diols, but the specific properties and applications of the cycloheptane derivative remain unexplored or at least unpublished in accessible domains. Therefore, any attempt to construct an article based on the provided outline would fall short of the required standards of scientific accuracy and detail, as it would rely on extrapolation from related but distinct chemical entities, a practice that is scientifically unsound for a specific compound analysis.

Until dedicated research on this compound is conducted and published, a detailed and authoritative article on its applications in advanced chemical research cannot be responsibly written.

Computational Chemistry and Molecular Modeling Studies of 5 Aminocycloheptane 1,2 Diol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional structure, stability, and electronic distribution.

The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility, capable of adopting several low-energy forms such as the twist-chair and twist-boat. The presence of three substituents (amino and two hydroxyl groups) on the 5-Aminocycloheptane-1,2-diol core introduces a complex conformational landscape governed by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding.

Density Functional Theory (DFT) is a robust method for accurately mapping these complex potential energy surfaces. By employing a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p) or larger), a systematic conformational search can be performed. This process identifies all stable conformers and the transition states that connect them. The relative energies of these conformers are calculated to determine their thermodynamic stability and predict their population distribution at a given temperature using Boltzmann statistics. Such studies are crucial for understanding which shapes the molecule is most likely to adopt.

Table 1: Hypothetical DFT-Calculated Relative Energies and Populations of 5-Aminocycloheptane-1,2-diol Conformers This table illustrates the typical output of a DFT conformational analysis. Values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Intramolecular H-Bonds |

|---|---|---|---|

| Twist-Chair 1 (TC1) | 0.00 | 65.4 | NH₃⁺···O(1), O(2)H···O(1) |

| Twist-Chair 2 (TC2) | 0.85 | 15.1 | NH₃⁺···O(2) |

| Twist-Boat 1 (TB1) | 1.50 | 5.5 | O(1)H···O(2) |

| Chair 1 (C1) | 2.10 | 2.0 | None |

While DFT is excellent for geometries and energies, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate electronic properties for the most stable conformers identified by DFT. These calculations can yield precise values for dipole moments, polarizability, and atomic charges.

Furthermore, Natural Bond Orbital (NBO) analysis is often performed on the calculated wavefunctions. NBO analysis provides a detailed picture of chemical bonding, including the quantification of hyperconjugative interactions and charge delocalization within the molecule. For 5-Aminocycloheptane-1,2-diol hydrochloride, this would reveal the nature of the C-N, C-O, and C-C bonds and the extent of electron density sharing between orbitals, offering insights into the molecule's stability and reactivity.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

Quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models. Molecular Dynamics (MD) simulations, however, explicitly model the solvent (e.g., water) and allow the system to evolve over time, providing a view of the molecule's dynamic behavior in a realistic environment. mdpi.comnih.gov

An MD simulation for this compound would involve placing the molecule in a box of solvent molecules and calculating the forces on each atom using a classical force field (e.g., AMBER, CHARMM). mdpi.com By integrating Newton's equations of motion, a trajectory is generated that shows how the molecule's conformation, orientation, and interactions with the solvent change over nanoseconds or microseconds. mdpi.com Analysis of this trajectory can reveal:

The rates of interconversion between different conformers.

The stability and lifetime of intramolecular hydrogen bonds.

The structure of the solvation shell and the specific hydrogen bonding patterns between the molecule's amino and hydroxyl groups and surrounding water molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. d-nb.info

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. idc-online.com Calculations are performed on the low-energy conformers identified previously. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers, as the experimental measurement reflects a population-weighted average. Comparing these predicted shifts with experimental data can help assign peaks and validate the computed conformational preferences. d-nb.infonih.gov

Vibrational Frequencies: The harmonic vibrational frequencies can be calculated using DFT to predict the positions of major peaks in the infrared (IR) and Raman spectra. nih.gov These calculations can identify the vibrational modes corresponding to specific functional groups, such as O-H stretching, N-H stretching, and C-O bending. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore frequently scaled by an empirical factor (e.g., ~0.96) to improve agreement with experiment. nih.govumn.edu

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how computational data is compared with experimental results. Values are hypothetical.

| Parameter | Atom/Bond | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | C1-OH | 75.2 | 74.8 |

| ¹H Chemical Shift (ppm) | H-C5-N | 3.15 | 3.11 |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 (scaled) | 3435 |

| IR Frequency (cm⁻¹) | N-H stretch | 3280 (scaled) | 3270 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For 5-Aminocycloheptane-1,2-diol, potential reactions could include intramolecular cyclization to form bicyclic ethers or further functionalization of the amino or hydroxyl groups. DFT can be used to map the entire reaction pathway from reactants to products. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. While a QSRR study requires a dataset of multiple, related compounds, the foundational work involves calculating molecular descriptors for each compound.

For a hypothetical QSRR study involving a series of substituted aminocycloheptane diols, a wide range of descriptors for this compound would be calculated using computational methods. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric/Topological: Molecular volume, surface area, shape indices.

Quantum Chemical: Hardness, electronegativity, Fukui functions.

These calculated descriptors would then be used as variables in a statistical analysis (e.g., multiple linear regression) to create an equation that predicts a specific reactivity parameter (e.g., a reaction rate constant) for the entire series of compounds.

Future Research Directions and Emerging Paradigms for 5 Aminocycloheptane 1,2 Diol Hydrochloride

Exploration of Novel Functionalization Pathways

The inherent functionality of 5-aminocycloheptane-1,2-diol hydrochloride, featuring a primary amine and two hydroxyl groups on a flexible seven-membered ring, provides a rich platform for chemical modification. Future research will likely focus on selectively targeting these groups to generate a diverse library of derivatives. Key areas of exploration include:

Selective N- and O-Functionalization: Developing orthogonal protection and activation strategies will be crucial for selectively modifying the amine versus the hydroxyl groups. This would enable the synthesis of amides, sulfonamides, carbamates, ethers, and esters with precise control.

Stereoselective Reactions: The stereocenters of the diol and amino groups offer opportunities for diastereoselective and enantioselective transformations. Research into catalyst systems that can control the stereochemical outcome of reactions on the cycloheptane (B1346806) ring will be essential for creating complex, three-dimensional molecules, a concept demonstrated in the stereoselective synthesis of other cyclic amino acid derivatives. doi.org

Ring Modification: Investigating ring-opening, ring-expansion, and rearrangement reactions could lead to entirely new molecular scaffolds derived from the aminocycloheptane core.

These functionalization pathways would provide access to a wide array of new chemical entities for screening in various biological and material applications.

| Functionalization Pathway | Potential Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides | Amide | Bioactive molecule synthesis |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amine | Pharmacological modulators |

| O-Alkylation (Etherification) | Alkyl halides (Williamson synthesis) | Ether | Polymer building blocks |

| O-Acylation (Esterification) | Acid chlorides, Carboxylic acids | Ester | Prodrug development |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide/Sulfonate Ester | Enzyme inhibitors |

Integration with Automated Synthesis and Flow Chemistry Technologies

The transition from traditional batch synthesis to automated and continuous flow processes offers significant advantages in terms of efficiency, reproducibility, and safety. researchgate.net Integrating the synthesis and functionalization of this compound with these technologies is a critical future direction.

Automated Flow Synthesis: Developing robust, multi-step flow sequences for the synthesis and derivatization of the aminodiol scaffold would enable high-throughput library generation for screening purposes. researchgate.netnih.gov This approach allows for precise control over reaction parameters, often leading to higher yields and purities. amidetech.com Automated systems can facilitate rapid optimization and exploration of reaction conditions with minimal human intervention. nih.gov

In-line Analysis and Machine Learning: Coupling flow reactors with in-line analytical techniques (e.g., NMR, IR, MS) can provide real-time data on reaction progress. This data can be fed into machine learning algorithms to intelligently optimize reaction conditions, accelerating the discovery of new synthetic routes and derivatives. researchgate.net This combination of technologies is poised to transform peptide and protein synthesis and can be adapted for smaller, complex molecules. amidetech.comnih.gov

Discovery of Unprecedented Reactivity and Selectivity Profiles

The unique conformational flexibility of the seven-membered cycloheptane ring, compared to more rigid five- or six-membered rings, may lead to unexpected reactivity and selectivity. The "reactivity-selectivity principle," which posits that more reactive species are less selective, is now considered obsolete, with many exceptions noted. wikipedia.org Understanding the specific reactivity of the aminocycloheptane-1,2-diol framework is a key research area.

Future work should involve detailed mechanistic studies to probe how the ring conformation influences the reactivity of the functional groups. Computational modeling, in conjunction with experimental studies, could predict stable conformations and transition states, providing insight into facial selectivity in addition reactions or the regioselectivity of ring-opening reactions. Uncovering unique reactivity profiles could establish this scaffold as a valuable tool for accessing molecular architectures that are difficult to synthesize by other means.

Development of Hybrid Materials Incorporating the Aminodiol Scaffold

The combination of natural or synthetic polymers with well-defined small molecules can create hybrid materials with emergent properties. nih.gov The this compound scaffold, with its multiple points for covalent attachment, is an excellent candidate for incorporation into such materials.

Polymer Functionalization: The aminodiol can be grafted onto polymer backbones or used as a cross-linking agent to create functional hydrogels or resins. These materials could find use in tissue engineering, where scaffolds must be biocompatible and biodegradable. nih.govnih.gov

Inorganic-Organic Hybrids: The hydroxyl groups can form strong bonds with inorganic surfaces, such as silica (B1680970) or metal oxides. mdpi.com This allows for the creation of hybrid materials where the aminodiol acts as a molecular linker between an inorganic core and an organic polymer matrix. Such composites can exhibit enhanced mechanical, thermal, or optical properties. mdpi.com Research in this area aims to combine the advantages of both material types to achieve defined mechanical properties and retained bio-functionality. nih.gov

| Hybrid Material Type | Potential Polymer/Inorganic Partner | Method of Incorporation | Potential Application |

|---|---|---|---|

| Functionalized Polymer | Poly(ethylene glycol) (PEG), Poly(lactic acid) (PLA) | Covalent grafting via amine or hydroxyl groups | Drug delivery, tissue scaffolds researchgate.net |

| Cross-linked Hydrogel | Poly(vinyl alcohol), Hyaluronic acid | Use as a cross-linking agent | Wound healing, 3D cell culture nih.gov |

| Surface-Modified Nanoparticles | Silica (SiO2), Titania (TiO2) | Anchoring via hydroxyl groups | Reinforced polymer nanocomposites mdpi.com |

| Bioactive Glass Composite | Sol-gel derived bioactive glass | Integration into the inorganic-organic matrix | Bone regeneration scaffolds researchgate.net |

Bio-inspired Chemical Synthesis Utilizing the Aminodiol Framework

Nature frequently uses complex cyclic structures as the foundation for biologically active molecules. Bio-inspired synthesis seeks to mimic these natural strategies to create complex molecules efficiently. nih.govresearchgate.net The 5-aminocycloheptane-1,2-diol framework can serve as a starting point for bio-inspired synthetic campaigns.

Scaffold for Natural Product Analogs: The aminodiol can be elaborated into structures that mimic the core of natural products known for their pharmacological activity. This approach could lead to the discovery of new therapeutic agents with improved properties.

Self-Assembling Systems: Inspired by biological self-assembly (e.g., peptide folding), derivatives of the aminodiol could be designed to form higher-order structures like nanotubes or vesicles through non-covalent interactions. nih.gov These supramolecular frameworks could have applications in areas such as artificial photosynthesis or selective molecular transport. nih.gov The development of bio-inspired polymers has already shown significant potential in drug delivery and tissue engineering by emulating natural structures and properties. mdpi.com

By leveraging bio-inspired strategies, chemists can potentially discover novel synthetic pathways and create complex, functional molecules that would be challenging to access through traditional linear synthesis. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 5-Aminocycloheptane-1,2-diol hydrochloride with high purity?

- Methodological Answer : Synthesis optimization involves selecting reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize by-products. Purification via recrystallization in polar solvents (e.g., methanol/water mixtures) or column chromatography with silica gel can enhance purity. Reaction progress should be monitored using HPLC or TLC, with purity validated by melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts to computational predictions (e.g., density functional theory) and reference databases.

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, amine) via characteristic absorption bands.

- X-ray Crystallography : Resolve stereochemistry and confirm cyclic diol conformation.

Cross-validate results with elemental analysis (C, H, N, Cl) to ensure stoichiometric accuracy .

Q. What experimental protocols are used to determine the solubility profile of this compound?

- Methodological Answer : Perform solubility tests in incremental solvent ratios (e.g., water, methanol, ethanol) under controlled temperatures (25°C, 37°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify saturation points. Note discrepancies between theoretical solubility (via Hansen solubility parameters) and empirical data, adjusting for ionic strength and pH effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Hybrid Validation : Compare experimental NMR/IR data with ab initio simulations (e.g., Gaussian software) to identify conformational discrepancies.

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to isolate signal interference.

- Collaborative Databases : Cross-reference with PubChem or crystallographic databases to resolve stereochemical ambiguities .

Q. What strategies are effective in assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Store samples at 40°C–60°C and monitor degradation via HPLC.

- Photolytic Stress : Expose to UV/visible light (per ICH Q1B guidelines) and quantify degradation products (e.g., oxidized amines).

- Humidity Control : Use desiccators with controlled RH (25%–75%) to assess hygroscopicity. Stability-indicating methods must separate degradation peaks from the parent compound .

Q. What advanced techniques are suitable for analyzing reaction mechanisms in the synthesis of this compound?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow NMR or inline FTIR to track intermediate formation.

- Isotope Effects : Compare reaction rates with deuterated substrates to identify rate-limiting steps.

- Computational Modeling : Apply DFT or molecular dynamics to simulate transition states and regioselectivity .

Q. How can impurity profiling of this compound be methodologically optimized?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns with ion-pairing agents (e.g., TFA) to separate polar impurities.

- Limit Tests : Validate against pharmacopeial standards (e.g., EP/USP) for residual solvents (GC-MS) and heavy metals (ICP-OES).

- Synthesis-Specific Impurities : Identify by-products (e.g., uncyclized intermediates) via high-resolution mass spectrometry .

Q. What experimental designs are recommended for studying the biological interactions of this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays with ATP-competitive probes.

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.